molecular formula C19H19N5O2 B5620297 6-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]pyridazin-3(2H)-one

6-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]pyridazin-3(2H)-one

Cat. No. B5620297
M. Wt: 349.4 g/mol
InChI Key: XWKOIWMZOMAQTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyridazinone derivatives involves cycloaddition reactions, where pyridine N-imine reacts with alkyl-oxohexynoates followed by condensation with hydrazine. This method provides a concise access to these pharmacologically active compounds, showcasing the effectiveness of alkynyl heterocycles as dipolarophiles in these reactions (Johnston et al., 2008).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 7-Phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a][1,3,5]triazin-2-imine, is elucidated using spectroscopic methods including IR, 1H-NMR, 13C-NMR, and mass spectral data, providing insights into the intricate structure of these molecules (Siddiqui et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of imidazo-pyridine derivatives can be explored through various reactions. For example, 4-(Arylmethylene)-2-phenyloxazol-5(4H)-ones can undergo novel reactions with pyridin-2-amine under specific conditions, leading to the formation of imidazo[1,2-a]pyridin-2-one derivatives (Tu et al., 2007).

Physical Properties Analysis

The physical properties of compounds like "6-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]pyridazin-3(2H)-one" are influenced by their molecular structure. The crystal and molecular structure of related compounds can provide insights into their physical properties, such as solubility, melting point, and stability (Siddiqui et al., 2011).

Chemical Properties Analysis

The chemical properties of imidazo-pyridine derivatives are largely determined by their functional groups and molecular framework. Studies have shown that these compounds can participate in various chemical reactions, offering a range of reactivities and possibilities for chemical modification. The presence of imidazo and pyridine rings contributes to their electron-rich nature, making them potential candidates for nucleophilic substitution reactions and other chemical transformations (Johnston et al., 2008).

properties

IUPAC Name

3-[3-oxo-3-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)propyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-17-8-6-14(22-23-17)7-9-18(26)24-11-10-15-16(12-24)21-19(20-15)13-4-2-1-3-5-13/h1-6,8H,7,9-12H2,(H,20,21)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKOIWMZOMAQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N2)C3=CC=CC=C3)C(=O)CCC4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]pyridazin-3(2H)-one

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